molecular formula C39H66N12O16S B591946 Glutaminyl-Methionyl-Glutamyl-Glutamyl-Glutamyl-Alanyl-Valyl-Arginine Trifluoroacetate CAS No. 868249-03-0

Glutaminyl-Methionyl-Glutamyl-Glutamyl-Glutamyl-Alanyl-Valyl-Arginine Trifluoroacetate

Cat. No.: B591946
CAS No.: 868249-03-0
M. Wt: 991.085
InChI Key: OTBMNLKJPNZFTH-XZZRFHDESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glutaminyl-Methionyl-Glutamyl-Glutamyl-Glutamyl-Alanyl-Valyl-Arginine Trifluoroacetate involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added one by one in a specific sequence through a series of coupling and deprotection steps. The trifluoroacetate group is introduced during the final cleavage from the resin, which also removes protecting groups from the amino acid side chains .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the final product’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

Glutaminyl-Methionyl-Glutamyl-Glutamyl-Glutamyl-Alanyl-Valyl-Arginine Trifluoroacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Glutaminyl-Methionyl-Glutamyl-Glutamyl-Glutamyl-Alanyl-Valyl-Arginine Trifluoroacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Glutaminyl-Methionyl-Glutamyl-Glutamyl-Glutamyl-Alanyl-Valyl-Arginine Trifluoroacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide sequence allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it can inhibit or activate enzymes involved in metabolic processes or signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its trifluoroacetate group also enhances its stability and solubility, making it suitable for various research and industrial applications .

Properties

CAS No.

868249-03-0

Molecular Formula

C39H66N12O16S

Molecular Weight

991.085

IUPAC Name

(4S)-4-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]butanoyl]amino]butanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C39H66N12O16S/c1-18(2)30(37(65)50-25(38(66)67)6-5-16-44-39(42)43)51-31(59)19(3)45-33(61)21(8-12-27(53)54)47-34(62)22(9-13-28(55)56)48-35(63)23(10-14-29(57)58)49-36(64)24(15-17-68-4)46-32(60)20(40)7-11-26(41)52/h18-25,30H,5-17,40H2,1-4H3,(H2,41,52)(H,45,61)(H,46,60)(H,47,62)(H,48,63)(H,49,64)(H,50,65)(H,51,59)(H,53,54)(H,55,56)(H,57,58)(H,66,67)(H4,42,43,44)/t19-,20-,21-,22-,23-,24-,25-,30-/m0/s1

InChI Key

OTBMNLKJPNZFTH-XZZRFHDESA-N

SMILES

CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)N

Synonyms

QMEEEAVR TFA;  Gln-Met-Glu-Glu-Glu-Ala-Val-Arg TFA

Origin of Product

United States

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